molecular formula C15H16N10 B6453330 9-methyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]-9H-purine CAS No. 2548994-09-6

9-methyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]-9H-purine

Cat. No.: B6453330
CAS No.: 2548994-09-6
M. Wt: 336.36 g/mol
InChI Key: LLZWVJPHJHDRCU-UHFFFAOYSA-N
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Description

Purines are a group of organic compounds that consist of a two-part ring system, with a six-membered benzene ring fused to a five-membered imidazole ring . They are widely occurring in nature and are part of many biological compounds such as DNA and RNA .


Synthesis Analysis

The synthesis of purine compounds can be complex and varies depending on the specific compound. For example, the synthesis of certain purine derivatives involves the reaction of a purine base with various functional groups .


Molecular Structure Analysis

The molecular structure of purines is characterized by a two-part ring system, with a six-membered benzene ring fused to a five-membered imidazole ring . The specific structure of “9-methyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]-9H-purine” would include additional functional groups attached to this basic purine structure.


Chemical Reactions Analysis

The chemical reactions involving purines can be diverse, depending on the specific compound and the conditions under which the reaction takes place .


Physical and Chemical Properties Analysis

The physical and chemical properties of purine compounds depend on their specific structure. For example, they might have different solubility, stability, and reactivity .

Mechanism of Action

Safety and Hazards

The safety and hazards associated with purine compounds can vary widely, depending on the specific compound. Some purine compounds are used in medications and are safe for human consumption under specific dosages .

Future Directions

The study of purine compounds is an active area of research, with potential applications in medicine, biochemistry, and other fields .

Properties

IUPAC Name

9-methyl-6-[4-(7H-purin-6-yl)piperazin-1-yl]purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N10/c1-23-9-22-11-13(23)19-8-21-15(11)25-4-2-24(3-5-25)14-10-12(17-6-16-10)18-7-20-14/h6-9H,2-5H2,1H3,(H,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZWVJPHJHDRCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=NC5=C4NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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